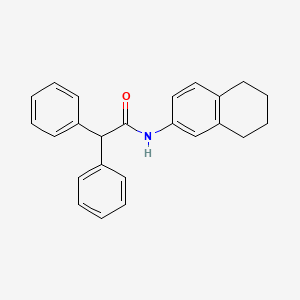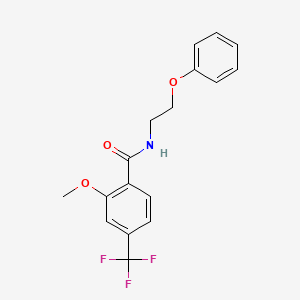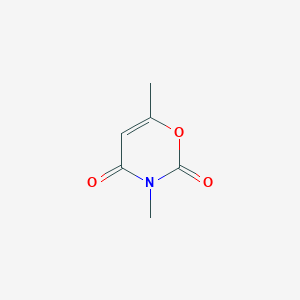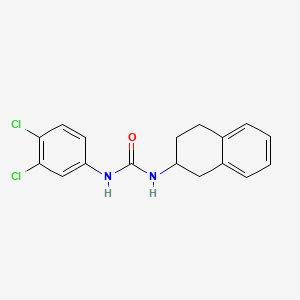![molecular formula C21H16Cl2N2O2 B4327622 N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4327622.png)
N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea
Descripción general
Descripción
N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea, also known as DBF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBF is a urea derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Mecanismo De Acción
The mechanism of action of N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinases, proteases, and cyclooxygenases. This compound also modulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. Furthermore, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses angiogenesis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound has anti-tumor effects in various animal models of cancer. This compound has also been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. This compound is also stable under various conditions, making it a reliable compound for scientific research. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, the mechanism of action of this compound is complex and involves multiple pathways, which may complicate its use in lab experiments.
Direcciones Futuras
There are several future directions for N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea research. One area of interest is the development of this compound analogs with improved efficacy and bioavailability. Another area of interest is the investigation of the synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs and immunotherapy. Furthermore, the potential use of this compound in combination with other natural compounds, such as curcumin and resveratrol, is also an area of interest. Finally, the investigation of the long-term safety and toxicity of this compound is essential for its potential clinical applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising therapeutic potential in various diseases, including cancer, inflammation, and angiogenesis. This compound has a complex mechanism of action that involves multiple pathways, making it a challenging compound for scientific research. However, the development of this compound analogs and investigation of its synergistic effects with other therapeutic agents may improve its efficacy and bioavailability. The potential use of this compound in combination with other natural compounds is also an area of interest. Further research is needed to investigate the long-term safety and toxicity of this compound for its potential clinical applications.
Aplicaciones Científicas De Investigación
N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea has been extensively investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to suppress angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
1-(2-dibenzofuran-2-ylethyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-17-7-6-14(12-18(17)23)25-21(26)24-10-9-13-5-8-20-16(11-13)15-3-1-2-4-19(15)27-20/h1-8,11-12H,9-10H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPSTENSZCPWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)
![ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327562.png)



![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4327603.png)

![1,1'-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene)](/img/structure/B4327634.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4327635.png)
![N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)
![N-(3-morpholin-4-ylpropyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327657.png)
